![molecular formula C17H19ClN4O B2666859 2-(4-chlorophenyl)-1-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one CAS No. 2195942-01-7](/img/structure/B2666859.png)
2-(4-chlorophenyl)-1-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one
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Description
2-(4-chlorophenyl)-1-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one is a useful research compound. Its molecular formula is C17H19ClN4O and its molecular weight is 330.82. The purity is usually 95%.
BenchChem offers high-quality 2-(4-chlorophenyl)-1-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-chlorophenyl)-1-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
One notable research application of compounds structurally related to 2-(4-chlorophenyl)-1-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one involves their synthesis and crystal structure characterization. For instance, Wu et al. (2015) synthesized and characterized a compound through NMR, HRMS spectroscopy, and X-ray crystallography, revealing intermolecular hydrogen bonds and weak intermolecular interactions stabilizing the conformation (Wu, Guo, Zhang, & Xia, 2015). Similarly, Sonar, Parkin, and Crooks (2007) prepared a racemic form of a related compound, detailing its molecular geometry and intermolecular hydrogen bonds (Sonar, Parkin, & Crooks, 2007).
Catalytic Applications
Hasaninejad et al. (2011) explored the catalytic capabilities of a silica bonded compound for the synthesis of 4H-benzo[b]pyran derivatives, highlighting its efficiency and reusability as a catalyst (Hasaninejad, Shekouhy, Golzar, Zare, & Doroodmand, 2011).
Supramolecular Assemblies
Arora and Pedireddi (2003) conducted a study on the supramolecular assemblies of a compound with 1,2,4,5-benzenetetracarboxylic acid, providing insights into crystal engineering and the formation of host-guest systems and molecular tapes (Arora & Pedireddi, 2003).
Nanoparticle Synthesis
Pushpanathan and Kumar (2014) demonstrated the use of a hetero-bicyclic compound for the synthesis and characterization of zinc nanoparticles, underscoring the compound's potential as a reducing and stabilizing agent (Pushpanathan & Kumar, 2014).
Antibacterial Studies
Mehta (2016) explored the synthesis, structure determination, and antibacterial activity of novel heterocyclic compounds, showcasing their efficacy against various bacterial strains (Mehta, 2016).
properties
IUPAC Name |
2-(4-chlorophenyl)-1-[3-(triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN4O/c18-13-3-1-12(2-4-13)9-17(23)22-14-5-6-15(22)11-16(10-14)21-8-7-19-20-21/h1-4,7-8,14-16H,5-6,9-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBNGIXFFFIGYQJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2C(=O)CC3=CC=C(C=C3)Cl)N4C=CN=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenyl)-1-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one |
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